molecular formula C56H106N4NiO4 B12805839 Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- CAS No. 68912-08-3

Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-

Cat. No.: B12805839
CAS No.: 68912-08-3
M. Wt: 958.2 g/mol
InChI Key: RMZZCMFBFAGGJS-UHFFFAOYSA-L
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Description

Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- is a complex organometallic compound with the molecular formula C56H106N4NiO4. This compound is known for its unique coordination chemistry, where nickel is coordinated by two 2-heptadecyl-1H-imidazole ligands and two octanoate ligands. It is primarily used in research settings, particularly in the fields of catalysis and material science .

Preparation Methods

The synthesis of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- typically involves the reaction of nickel salts with 2-heptadecyl-1H-imidazole and octanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

    Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and as an additive in lubricants and coatings .

Mechanism of Action

The mechanism of action of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where the ligands stabilize the metal and enhance its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- can be compared with other nickel complexes, such as:

    Nickel, bis(2-ethyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)-: Similar structure but with shorter alkyl chains, leading to different solubility and reactivity.

    Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(acetato-kappaO)-: Similar structure but with acetate ligands instead of octanoate, affecting the compound’s stability and reactivity.

    Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(benzoato-kappaO)-: Similar structure but with benzoate ligands, leading to different electronic and steric properties

The uniqueness of Nickel, bis(2-heptadecyl-1H-imidazole-kappaN3)bis(octanoato-kappaO)- lies in its specific ligand combination, which imparts distinct properties and reactivity compared to other nickel complexes.

Properties

CAS No.

68912-08-3

Molecular Formula

C56H106N4NiO4

Molecular Weight

958.2 g/mol

IUPAC Name

2-heptadecyl-1H-imidazole;nickel(2+);octanoate

InChI

InChI=1S/2C20H38N2.2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;2*1-2-3-4-5-6-7-8(9)10;/h2*18-19H,2-17H2,1H3,(H,21,22);2*2-7H2,1H3,(H,9,10);/q;;;;+2/p-2

InChI Key

RMZZCMFBFAGGJS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCCCCCCCCCCCC1=NC=CN1.CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2]

Origin of Product

United States

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